Tricarbonylnitrosylcobalt

Vue d'ensemble

Description

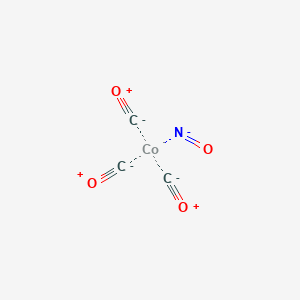

Tricarbonylnitrosylcobalt is an organocobalt compound with the formula Co(CO)3(NO) . It is a dark red volatile oil that is soluble in nonpolar solvents . The compound is one of the simplest metal nitrosyls .

Synthesis Analysis

Tricarbonylnitrosylcobalt is prepared by the treatment of dicobalt octacarbonyl with nitric oxide . The reaction is as follows: Co2(CO)8 + 2 NO → 2 Co(CO)3NO + 2 CO . Many other methods have also been developed .Molecular Structure Analysis

The molecular formula of Tricarbonylnitrosylcobalt is C3CoNO4 . Its molecular weight is 172.969 g·mol−1 .Chemical Reactions Analysis

The complex undergoes substitution readily by Lewis bases such as tertiary phosphines and isocyanides, concomitant with loss of CO . Infrared evidence is presented for the formation of a three-coordinate species, [Co(CO)2(NO)], on the UV photolysis of [Co(CO)3(NO)] in argon and methane matrices .Physical And Chemical Properties Analysis

Tricarbonylnitrosylcobalt is a dark red volatile oil . It has a density of 1.47 g/cm3 . Its melting point is -1.1 °C and boiling point is 50 °C .Applications De Recherche Scientifique

Application 1: Ligand Dissociation Induced by Electronic Excitation

- Summary of the Application: Tricarbonylnitrosylcobalt (Co(CO)3NO) is used as a precursor for cobalt growth in advanced technologies, where the precursor’s reaction is enhanced by electronic excitation . This is particularly relevant in the context of the scaling limit for the current complementary metal–oxide semiconductor (CMOS) technology, which necessitates a three-dimensional integration with vertically stacked electronic components .

- Methods of Application or Experimental Procedures: The study utilized real-time time-dependent density functional theory and Ehrenfest dynamics scheme to investigate excited-state nonadiabatic dynamics of ligand dissociation of cobalt tricarbonyl nitrosyl . The research focused on the dissociation pathways of the NO ligand on the precursor .

- Results or Outcomes: The study demonstrated two dissociation pathways of the NO ligand on the precursor . Detailed electronic structures were further analyzed to provide an insight into dynamics following the electronic excitations . This study sheds light on computational demonstration and underlying mechanism of the electronic-excitation-induced dissociation, especially in molecules with complex chemical bonds such as the Co(CO)3NO .

Safety And Hazards

Orientations Futures

While specific future directions for Tricarbonylnitrosylcobalt are not mentioned in the retrieved sources, one study investigates the excited-state nonadiabatic dynamics of ligand dissociation of cobalt tricarbonyl nitrosyl . This could potentially open up new avenues for research and applications of this compound.

Propriétés

IUPAC Name |

carbon monoxide;cobalt;nitroxyl anion | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCSGXJPONFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3CoNO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbon monoxide;cobalt;nitroxyl anion | |

CAS RN |

14096-82-3 | |

| Record name | Tricarbonylnitrosylcobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)